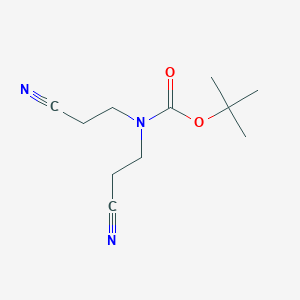

![molecular formula C30H24N2O2 B2823717 4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline CAS No. 866137-63-5](/img/structure/B2823717.png)

4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

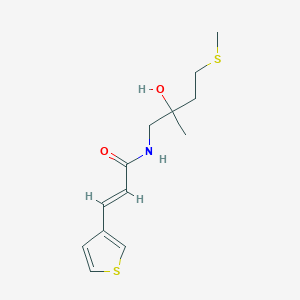

The compound you mentioned seems to be a complex organic molecule that contains a quinoline ring and phenoxy groups . Quinoline is a nitrogen-containing heterocyclic compound, and phenoxy refers to the functional group derived from phenol .

Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives can be synthesized through various established protocols such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the quinoline ring and multiple phenoxy groups .Chemical Reactions Analysis

Quinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Pyrazolines, including B4, have garnered attention for their antibacterial potential. Reports suggest that B4 may inhibit bacterial growth, making it a candidate for novel antimicrobial agents .

Antifungal Properties

B4’s antifungal activity merits exploration. It could serve as a basis for developing new antifungal drugs, contributing to the fight against fungal infections .

Antiparasitic Applications

Investigating B4’s effects on parasites is crucial. Its potential as an antiparasitic agent could impact disease management and control .

Anti-Inflammatory Effects

B4 might exhibit anti-inflammatory properties. Understanding its mechanisms could lead to novel anti-inflammatory therapies .

Antioxidant Potential

Given the role of oxidative stress in various diseases, B4’s antioxidant activity is significant. Researchers should explore its ability to scavenge free radicals and protect cells .

Neurotoxicity Assessment

A novel aspect is B4’s impact on acetylcholinesterase (AchE) activity. AchE plays a critical role in nerve impulse transmission. Investigating B4’s effects on AchE could provide insights into its neurotoxic potential .

Lipid Peroxidation and Oxidative Injury

B4’s influence on malondialdehyde (MDA) levels, a biomarker for oxidative damage, warrants investigation. Understanding its impact on lipid peroxidation can inform cellular health assessments .

Behavioral Changes in Fish Alevins

Finally, B4’s effects on alevins (young fish) behavior are intriguing. Assessing swimming potential and survival rates can shed light on its overall impact .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2O2/c1-21-26-19-20-32(22-15-17-25(18-16-22)33-23-9-4-2-5-10-23)30(26)27-13-8-14-28(29(27)31-21)34-24-11-6-3-7-12-24/h2-18H,19-20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFKSUPQWVXWBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2823644.png)

![2-Methyl-5-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2823647.png)

![(3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2823650.png)

![2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride](/img/structure/B2823652.png)

![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2823656.png)